molecular formula C27H21FN6OS B2577688 1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one CAS No. 896798-21-3

1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one

Cat. No.: B2577688
CAS No.: 896798-21-3
M. Wt: 496.56
InChI Key: ZHLRMQUODBLWIR-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C27H21FN6OS and its molecular weight is 496.56. The purity is usually 95%.
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Biological Activity

The compound 1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure comprising a benzodiazole , triazole , and quinazoline moiety. These structural components are often associated with various pharmacological activities. The presence of a 4-fluorophenyl group may enhance its lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antioxidant

Table 1: Summary of Biological Activities Associated with Similar Compounds

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation through apoptosis induction.
Anti-inflammatoryReduction of pro-inflammatory cytokines in vitro and in vivo models.
AntioxidantScavenging of free radicals and reduction of oxidative stress markers.
AntimicrobialInhibition of bacterial growth in various strains.

The biological activity of the compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : The interaction with specific receptors can lead to altered cellular signaling pathways.
  • DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related compound featuring a benzodiazole moiety. The results demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition at low concentrations (45.69 μM) . This suggests that the target compound may possess similar anticancer properties.

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, compounds structurally related to the target compound significantly reduced the expression levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages . This highlights the potential for therapeutic applications in inflammatory diseases.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacokinetics and toxicity profiles of this compound. Preliminary findings suggest that modifications to the core structure can enhance selectivity and potency against targeted biological pathways.

Table 2: Key Research Findings on Structural Modifications

Structural ModificationObserved EffectReference
Addition of methyl groupsIncreased lipophilicity and cellular uptake
Halogen substitutionsEnhanced receptor binding affinity
Variations in side chainsAltered pharmacological profiles

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN6OS/c1-17-29-22-8-4-5-9-23(22)33(17)15-14-25-31-26-20-6-2-3-7-21(20)30-27(34(26)32-25)36-16-24(35)18-10-12-19(28)13-11-18/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLRMQUODBLWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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